molecular formula C14H20ClNO3 B8466934 (2,3-DIMETHOXYPHENYL)(PIPERIDIN-4-YL)METHANONE HCL

(2,3-DIMETHOXYPHENYL)(PIPERIDIN-4-YL)METHANONE HCL

Cat. No.: B8466934
M. Wt: 285.76 g/mol
InChI Key: ZMJAXQVDQSLRGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,3-DIMETHOXYPHENYL)(PIPERIDIN-4-YL)METHANONE HCL is a chemical compound with the molecular formula C14H20ClNO3 and a molecular weight of 285.77 g/mol . It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and features a benzoyl group substituted with two methoxy groups at the 2 and 3 positions.

Preparation Methods

The synthesis of (2,3-DIMETHOXYPHENYL)(PIPERIDIN-4-YL)METHANONE HCL involves several steps. One common synthetic route starts with the reaction of 2,3-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with piperidine to yield 4-(2,3-Dimethoxybenzoyl)piperidine. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Chemical Reactions Analysis

(2,3-DIMETHOXYPHENYL)(PIPERIDIN-4-YL)METHANONE HCL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include acids, bases, and organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(2,3-DIMETHOXYPHENYL)(PIPERIDIN-4-YL)METHANONE HCL has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on the central nervous system.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2,3-DIMETHOXYPHENYL)(PIPERIDIN-4-YL)METHANONE HCL involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

(2,3-DIMETHOXYPHENYL)(PIPERIDIN-4-YL)METHANONE HCL can be compared with other similar compounds, such as:

    4-(3,4-Dimethoxybenzoyl)piperidine hydrochloride: This compound has methoxy groups at the 3 and 4 positions instead of 2 and 3.

    4-(2,4-Dimethoxybenzoyl)piperidine hydrochloride: This compound has methoxy groups at the 2 and 4 positions.

The unique positioning of the methoxy groups in this compound can lead to different chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C14H20ClNO3

Molecular Weight

285.76 g/mol

IUPAC Name

(2,3-dimethoxyphenyl)-piperidin-4-ylmethanone;hydrochloride

InChI

InChI=1S/C14H19NO3.ClH/c1-17-12-5-3-4-11(14(12)18-2)13(16)10-6-8-15-9-7-10;/h3-5,10,15H,6-9H2,1-2H3;1H

InChI Key

ZMJAXQVDQSLRGF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)C2CCNCC2.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Into a 25-mL three-neck flask equipped with a thermowell with a thermocouple, a reflux condenser, a stopper, and a magnetic stir bar was placed 4-(2,3-dimethoxybenzoyl)-1-piperidinecarboxylic acid, 1,1-dimethylethyl ester (7) (1.1 g, 3.0 mmol) and 9.7 g of tetrahydrofuran. After 4-(2,3-dimethoxybenzoyl)-1-piperidinecarboxylic acid, 1,1-dimethylethyl ester (7) had dissolved, 6.3 g of 3N aqueous hydrochloric acid was added in one portion. The reaction was stirred to 18 hours at ambient temperature and then heated to 60° C. for 4 hours to give 4-(2,3-dimethoxybenzoyl)piperidine hydrochloride.
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6.3 g
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9.7 g
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